EED226
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Overview
Description
EED226 is a potent, selective, and orally bioavailable inhibitor of the embryonic ectoderm development (EED) protein, which is a component of the polycomb repressive complex 2 (PRC2). This compound has shown significant antitumor activity by inhibiting the PRC2 complex, which is responsible for the methylation of histone H3 lysine 27 (H3K27). The inhibition of PRC2 leads to the reactivation of tumor suppressor genes, making this compound a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine, also known as EED226, is the Polycomb Repressive Complex 2 (PRC2) . PRC2 is a multi-protein complex that plays a crucial role in gene regulation by catalyzing the methylation of histone H3 lysine 27 (H3K27) . The enrichment of its catalytic product H3K27me3 is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .
Mode of Action
This compound binds to the K27me3-pocket on embryonic ectoderm development (EED), a component of the PRC2, and inhibits the PRC2 function . This binding induces a conformational change in EED, leading to the loss of PRC2 activity . This compound exhibits nanomolar inhibition potency against PRC2 .
Biochemical Pathways
The inhibition of PRC2 by this compound affects the methylation of H3K27, which is a key biochemical pathway in the regulation of gene expression . This results in the disruption of the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the specific inhibition of the methylation of H3K27 in cells . This leads to changes in gene expression, particularly the reactivation of silenced tumor suppressor genes and the unblocking of transcripts related to immunity and cell terminal differentiation . In vivo, this compound has shown strong antitumor activity in xenograft mouse models .
Biochemical Analysis
Biochemical Properties
EED226 interacts with the PRC2 complex, which plays pivotal roles in transcriptional regulation . The PRC2 complex catalyzes the methylation of histone H3 lysine 27 (H3K27), and its activity is further enhanced by the binding of EED to trimethylated H3K27 (H3K27me3) . This compound inhibits both the basal and the H3K27me3-stimulated PRC2 activities .
Cellular Effects
This compound has been shown to change the expression of hundreds of genes and suppress cancer cell growth . It reprograms the cancer cell genome, changing expression patterns of many genes and suppressing cancer cell growth .
Molecular Mechanism
This compound works by directly binding to the H3K27me3 binding pocket of EED . Upon binding, this compound induces a conformational change in the EED protein, leading to loss of PRC2 activity . This unique mechanism of action provides insights into the potential combination therapy of EED and EZH2 inhibitors .
Temporal Effects in Laboratory Settings
This compound has shown promising pharmacokinetic characteristics. It achieved 100% tumor growth inhibition (TGI) at 40 mg kg −1 after 32 days of oral gavage in a mouse subcutaneous xenograft model of Karpas422 .
Dosage Effects in Animal Models
It has been reported that this compound achieved 100% tumor growth inhibition (TGI) at a dosage of 40 mg kg −1 in a mouse subcutaneous xenograft model of Karpas422 .
Metabolic Pathways
It is known that this compound interacts with the PRC2 complex, which plays a crucial role in transcriptional regulation .
Subcellular Localization
It is known that this compound directly binds to the H3K27me3 binding pocket of the WD40 repeat-containing protein EED .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EED226 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
EED226 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions are used to introduce different functional groups, which can enhance the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
EED226 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of PRC2 and its role in gene regulation.
Biology: Helps in understanding the epigenetic regulation of gene expression and the role of histone methylation.
Medicine: Investigated for its potential in cancer therapy, particularly in cancers with aberrant PRC2 activity.
Industry: Used in the development of new therapeutic agents targeting epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
GSK126: Another PRC2 inhibitor that targets the EZH2 subunit.
EPZ-6438 (Tazemetostat): A selective EZH2 inhibitor used in clinical settings.
UNC1999: A dual inhibitor of EZH2 and EZH1.
Uniqueness of EED226
This compound is unique in its ability to inhibit PRC2 by targeting the EED subunit rather than the catalytic EZH2 subunit. This distinct mechanism of action allows this compound to overcome resistance seen with EZH2 inhibitors and provides a broader spectrum of antitumor activity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRSNMPIZZNBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].
ANone: The full chemical name for this compound is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for this compound.
ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of this compound under various conditions.
ANone: this compound is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.
A: Yes, computational methods have played a role in understanding this compound's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between this compound and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].
ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for this compound.
A: this compound has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that this compound effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].
A: this compound has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, this compound demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of this compound for cancers driven by PRC2 dysregulation.
A: While the provided research excerpts do not explicitly address resistance mechanisms specific to this compound, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, this compound retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].
ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of this compound, including potential long-term effects.
A: While the provided research excerpts do not directly address the identification of specific biomarkers for this compound treatment, one study highlights the potential of MHC-I genes as biomarkers []. this compound treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].
ANone: The specific analytical methods used for characterizing and quantifying this compound are not detailed in the provided research excerpts.
A: The discovery and development of this compound represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like this compound have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].
A: this compound research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of this compound [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.